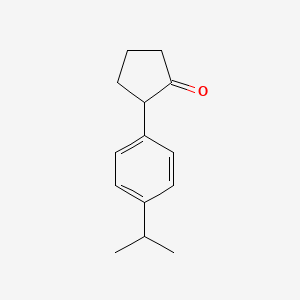
2-(4-Isopropylphenyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C14H18O It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-isopropylbenzaldehyde under basic conditions. One common method is the aldol condensation reaction, which is catalyzed by a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as potassium fluoride impregnated on alumina can be used to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Isopropylphenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies on its binding affinity and interaction with various biomolecules are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentane ring.
4-Isopropylbenzaldehyde: An aromatic aldehyde with a similar isopropyl substitution.
2-Cyclopenten-1-one: Another cyclopentanone derivative with different substitution patterns.
Uniqueness: 2-(4-Isopropylphenyl)cyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the 4-isopropylphenyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H18O/c1-10(2)11-6-8-12(9-7-11)13-4-3-5-14(13)15/h6-10,13H,3-5H2,1-2H3 |
InChI Key |
HAJRICFDTUFOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















